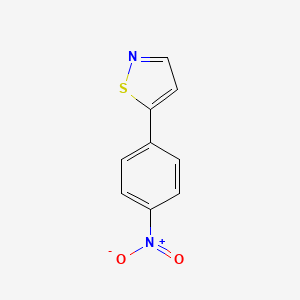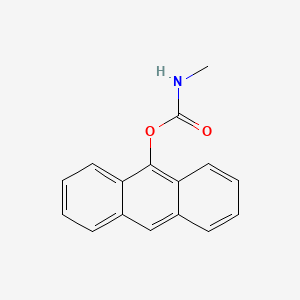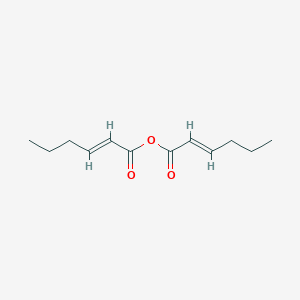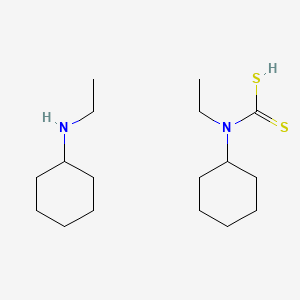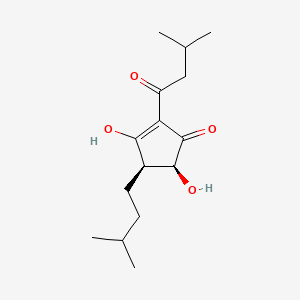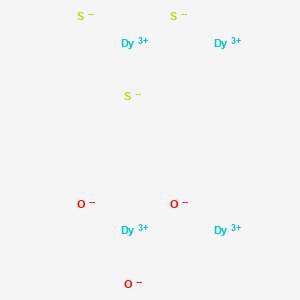
Argon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Argon is a noble gas that is colorless, odorless, and tasteless . It is the third most abundant gas in the Earth’s atmosphere . The name this compound is derived from the Greek word ‘argos’, meaning idle . It was discovered in 1894 by Lord Rayleigh and Sir William Ramsay .
Synthesis Analysis
This compound is isolated on a large scale by the fractional distillation of liquid air . In the process of fractional distillation, liquid air is slowly warmed up. As the air warms, various elements change from a liquid back to a gas. The portion of air that converts back to a gas at -185.86°C (-302.55°F) is this compound .
Applications De Recherche Scientifique
Welding Technology : Argon is used in welding stainless steels in mixtures with CO2, which has been applied in the production of petrochemical apparatus, showing significant cost savings (Krasil'nikov et al., 1982).
Plasma Discharge Devices : It is widely used in plasma discharge devices for applications ranging from wavelength reference standards to controlled fusion experiments (Träbert, 2005).
Emission Control in Engines : this compound inert gas can be added to the intake air of a spark ignition engine to decrease nitrogen oxides and improve engine performance (Moneib et al., 2009).
Development of this compound Compounds : Research suggests the existence of molecules with this compound-carbon and this compound-silicon chemical bonds, indicating the potential for a new field of 'this compound chemistry' (Cohen et al., 2003).
Medical Applications : this compound has shown potential as a neuroprotectant and in various medical therapies, including use in cases of brain injury and as an organoprotectant (Nowrangi et al., 2014); (Höllig et al., 2014).
Geological Processes : this compound isotopes are significant in geochronology and the study of geological processes, particularly in the K–Ar dating method (Strauch, 2010).
Neutrino and Dark Matter Experiments : Liquid this compound is extensively used in neutrino and dark matter experiments, thanks to its scintillation properties (Segreto, 2020); (Abraham et al., 2021).
Endoscopic Applications : this compound plasma coagulation is used in electrosurgery, especially in endoscopy (Raiser & Zenker, 2006).
High-Pressure and High-Temperature Research : this compound is used in diamond anvil cell experiments as a pressure-transmitting medium and as thermal insulation in laser-heated applications (Dalton et al., 2011).
Gas Chromatography : this compound's unique ionization properties form the basis of sensitive and stable detectors in gas chromatography (Lovelock, 1958).
Neutrino Sector Detectors : Liquid this compound Time Projection Chambers (LArTPCs) are crucial in neutrino sector experiments for high-resolution particle reconstruction (Majumdar & Mavrokoridis, 2021).
Historical Significance : The discovery of this compound in atmospheric air was a significant event in the history of science, with a sequence of experiments guided by informal statistical analysis (Spanos, 2010).
This compound in Gynecology : this compound-assisted loop electrosurgical excision procedures (this compound-Leep) have shown to be a feasible and cost-effective technique to reduce smoke and thermal damage during cervical conization (Goudeli et al., 2019).
Calibration in Electric Fields : this compound's use in calibrating electric field induced energy level shifts has been demonstrated, an important application in various technological fields (Hebner, 2001).
Mécanisme D'action
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Argon involves the isolation of the element from the atmosphere.", "Starting Materials": [ "Atmospheric air" ], "Reaction": [ "Step 1: The atmospheric air is compressed and cooled to liquefy it.", "Step 2: The liquefied air is then subjected to fractional distillation to separate the various components of air, including Argon.", "Step 3: The Argon gas is then collected and purified using various methods such as adsorption, diffusion, and cryogenic distillation.", "Step 4: The purified Argon gas is then stored in high-pressure cylinders for use in various applications." ] } | |
| 13965-95-2 | |
Formule moléculaire |
Ar |
Poids moléculaire |
35.9675451 g/mol |
Nom IUPAC |
argon-36 |
InChI |
InChI=1S/Ar/i1-4 |
Clé InChI |
XKRFYHLGVUSROY-AHCXROLUSA-N |
SMILES isomérique |
[36Ar] |
SMILES |
[Ar] |
SMILES canonique |
[Ar] |
Synonymes |
Argon36 |
Origine du produit |
United States |
Q1: What is the molecular formula and weight of Argon?
A1: this compound is a noble gas, existing as individual atoms rather than molecules. Its atomic symbol is Ar, and its atomic weight is 39.948 g/mol.
Q2: What are some key spectroscopic characteristics of this compound?
A2: [] this compound is a strong scintillator, meaning it emits light when struck by ionizing radiation. This property makes it valuable in dark matter detection. [] Stark spectroscopy of this compound atoms is used to measure electric fields in environments like glow discharge plasmas. []
Q3: How does the electron energy distribution in this compound microplasmas differ from conventional this compound plasmas?
A3: [] this compound DC microplasmas, unlike conventional low-pressure this compound plasmas or Helium microplasmas, exhibit bi-Maxwellian electron energy probability functions (EEPFs) at pressures above 100 Torr. This difference arises from increased elastic and inelastic electron-neutral collisions due to the cathode fall length decreasing slower than electron-neutral collisional mean free paths.
Q4: What is a significant challenge in using atmospheric this compound for dark matter detection?
A4: [] Atmospheric this compound contains this compound-39, a radioactive isotope produced by cosmic ray interactions. This contamination creates background noise (pile-up) in detectors, limiting the size of liquid this compound-based detectors.
Q5: How can this limitation be addressed?
A5: [] this compound sourced from deep underground is significantly depleted in this compound-39 due to the Earth's shielding effect against cosmic rays. This makes underground this compound a superior target material for large-scale dark matter detectors.
Q6: What role does this compound play in welding?
A6: [, , ] this compound serves as a shielding gas in welding processes like Tungsten Inert Gas (TIG) welding, protecting the weld pool from atmospheric contamination. Its inert nature prevents unwanted reactions with the molten metal.
Q7: How does the flow rate of this compound affect TIG welding?
A7: [] The flow rate of this compound directly influences the height of the "pure this compound cone" surrounding the welding arc. Optimizing this flow is crucial for maximizing the shielding effect and achieving high-quality welds.
Q8: What challenges are associated with using this compound in welding industrial pure titanium pipelines?
A8: [] Traditional single-arc welding methods can be slow and resource-intensive for large-diameter titanium pipelines.
Q9: How can this be improved?
A9: [] A bottom-sealing twin-arc welding method, employing two this compound tungsten arc welding guns simultaneously inside and outside the pipeline, offers advantages such as faster welding speed, better control of weld quality, and reduced material consumption.
Q10: Can this compound be used in the fabrication of transparent electronics?
A10: [] Yes, this compound is used in the reactive magnetron sputtering process to deposit aluminum-doped zinc oxide (AZO) layers onto substrates like glass.
Q11: How does the ratio of this compound to Oxygen affect this process?
A11: [] The this compound/Oxygen ratio significantly influences the target surface state during sputtering, directly impacting the Al/Zn atomic ratios in the deposited AZO films. This, in turn, affects the optical and electrical properties of the final transparent conducting films.
Q12: Is there a method to increase the seawater corrosion resistance of MB5 magnesium alloy this compound arc welding joints?
A12: [] Yes, a method involving subzero treatment after this compound arc welding has been developed. The process involves specific tempering and controlled cooling cycles to enhance the seawater corrosion resistance of these joints.
Q13: How does the behavior of this compound change under confinement in mesopores?
A13: [, ] Unlike its bulk state, this compound confined in completely filled mesopores undergoes a continuous liquid-solid phase transition over a broad temperature range (approximately 45 K), as evidenced by ultrasonic measurements and effective medium analysis.
Q14: Does this confinement affect the properties of solid this compound?
A14: [] Interestingly, even with the pronounced confinement effect, the shear modulus of completely frozen this compound in pores is essentially the same as that of bulk this compound.
Q15: How does the presence of solid this compound in the pore center impact the freezing of surface layers?
A15: [] The presence of solid this compound in the pore center promotes the freezing of the first few this compound layers near the pore wall at a higher temperature (30 K) compared to single layers (20 K).
Q16: How does the freezing behavior of this compound compare to that of Nitrogen in mesopores?
A16: [] Nitrogen, due to its stronger interaction with the pore wall, exhibits a greater enhancement of the shear modulus in its adsorbed layers compared to this compound. This highlights the influence of molecule-pore wall interactions on freezing behavior.
Q17: What can be said about the nucleation of this compound droplets?
A17: [] Homogenous nucleation of this compound droplets has been experimentally studied in a cryogenic nucleation pulse chamber. Significant discrepancies between experimental results and predictions from classical nucleation theory highlight the need for more sophisticated theoretical models to accurately describe this compound nucleation.
Q18: How is molecular dynamics (MD) simulation used in studying this compound?
A18: [, ] MD simulations provide insights into various aspects of this compound, such as thermal conductivity in nanoscale films, structural transitions in this compound clusters, and the influence of three-body interactions on bulk viscosity.
Q19: What is the impact of film thickness on the thermal conductivity of this compound films?
A19: [] MD simulations show that the thermal conductivity of this compound films is influenced by film thickness up to approximately 100 nm. This finding underscores the importance of considering size effects in nanoscale thermal management.
Q20: Can MD simulations be used to study the effect of vacancies on thermal conductivity?
A20: [] Yes, simulations show that vacancies in this compound films significantly reduce thermal conductivity, with the reduction being more sensitive to vacancy concentration than distribution at a constant temperature.
Q21: Is there a connection between the lunar atmosphere and the presence of this compound-40 on the lunar surface?
A21: [] Yes, the lunar atmosphere is a likely source of the excess this compound-40 found in lunar surface materials. This is attributed to the photoionization of this compound-40 in the atmosphere and its subsequent implantation into the surface by solar wind interactions.
Q22: Does the lunar atmosphere play a role in the presence of other elements on the lunar surface?
A22: [] It is possible that the lunar atmosphere contributes to the presence of other unexpected elements or influences the distribution of solar wind elements on the lunar surface.
Q23: How is gas chromatography used in analyzing this compound?
A23: [, ] Gas chromatography, equipped with columns like molecular sieve 5A and activated charcoal, coupled with thermal conductivity detectors, is employed for the simultaneous analysis of this compound, Helium, and Neon in environmental samples like groundwater.
Q24: Why is determining the concentration of this compound in groundwater important?
A24: [] this compound concentration, alongside Helium and Neon, helps in determining groundwater dating parameters, such as recharge temperature and excess air, which are crucial in hydrogeological studies.
Q25: Can this compound be used to study biological materials?
A25: [] Yes, this compound ions, alongside oxygen atoms and molecules, are used in particle beam experiments to etch spores of Bacillus atrophaeus. This helps in understanding inactivation mechanisms and the etching processes in environments like this compound-oxygen plasmas.
Q26: Are there medical applications of this compound?
A26: [, , , , , ] this compound plasma coagulation (APC) is a medical procedure used to treat conditions like obstructive tracheobronchial stenosis and Barrett's esophagus.
Q27: Are there any risks associated with APC?
A27: [, , ] While generally effective, APC can lead to complications such as bleeding, arrhythmia, and in severe cases, tracheal perforation. Careful patient selection, operator skill, and appropriate precautions during the procedure are crucial to ensure safety.
Q28: How does this compound-Helium cryoablation work in a medical setting?
A28: [] This technique, using this compound-Helium gas mixtures for freezing, is often employed for tumor ablation. The size of the ice ball formed during the procedure is a crucial factor in determining treatment efficacy.
Q29: What is the optimal freezing time for tumors in this compound-Helium cryoablation?
A29: [] Clinical studies using spiral computed tomography (SCT) suggest that a 15-minute freezing time per cycle is optimal for effective tumor ablation with this compound-Helium cryoablation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B576568.png)
![1-Acetoxy-7-oxabicyclo[4.1.0]heptane](/img/no-structure.png)

